molecular formula C12H11BrN2O2 B1274776 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde CAS No. 514800-96-5

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

Cat. No.: B1274776
CAS No.: 514800-96-5
M. Wt: 295.13 g/mol
InChI Key: ISRSQWIEFFNTDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is a chemical compound that features a pyrazole ring substituted with a bromo group and a methoxybenzaldehyde moiety

Biochemical Analysis

Biochemical Properties

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases, which facilitate its involvement in redox reactions and the transfer of functional groups. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, leading to alterations in cell proliferation and apoptosis. Additionally, this compound can impact gene expression by acting as a transcriptional regulator, thereby influencing the expression of genes involved in metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can induce changes in gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation, which can influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under specific conditions, but it may degrade when exposed to light or extreme pH levels. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity. Studies have also highlighted the importance of dosage optimization to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can be further processed or excreted .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ABC transporters, and can bind to plasma proteins, influencing its distribution and bioavailability. The localization and accumulation of this compound within tissues are critical factors that determine its pharmacokinetic properties and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 4-methoxybenzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction is carried out at elevated temperatures, usually around 60-65°C, for an extended period to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromo group on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid.

    Reduction: 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzyl alcohol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is unique due to the presence of both a bromo-substituted pyrazole ring and a methoxybenzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in research and industry.

Properties

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-17-12-3-2-9(8-16)4-10(12)6-15-7-11(13)5-14-15/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRSQWIEFFNTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401183500
Record name Benzaldehyde, 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514800-96-5
Record name Benzaldehyde, 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514800-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.